molecular formula C5H11ClF3N B1381256 Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride CAS No. 474510-56-0

Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride

Cat. No.: B1381256
CAS No.: 474510-56-0
M. Wt: 177.59 g/mol
InChI Key: IGBKCLUBSMKTHE-UHFFFAOYSA-N
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Description

Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3N It is characterized by the presence of a trifluoromethyl group attached to a propylamine backbone, which is further modified by an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethylamine and 1,1,1-trifluoropropane.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include:

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce ethylamine derivatives.

Scientific Research Applications

Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated compounds for enhanced stability and performance.

Mechanism of Action

The mechanism by which Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific pathways, influencing cellular functions and biochemical reactions.

Comparison with Similar Compounds

    1,1,1-Trifluoropropan-2-amine hydrochloride: Similar structure but lacks the ethyl group.

    Trifluoromethylamine hydrochloride: Contains a trifluoromethyl group but differs in the rest of the structure.

    Ethylamine hydrochloride: Lacks the trifluoromethyl group, making it less lipophilic.

Uniqueness: Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride stands out due to the combination of the ethyl and trifluoromethyl groups, which confer unique chemical properties such as increased stability and lipophilicity. These characteristics make it particularly valuable in applications requiring robust and versatile compounds.

Properties

IUPAC Name

N-ethyl-1,1,1-trifluoropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-3-9-4(2)5(6,7)8;/h4,9H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBKCLUBSMKTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride
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Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride
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Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride
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Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride

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